Structure and molecular weight of 2-octyloxyethylamine oxalate
Structure and molecular weight of 2-octyloxyethylamine oxalate
The following technical guide details the structure, molecular weight, and synthesis of 2-octyloxyethylamine oxalate , designed for researchers in medicinal chemistry and surfactant science.
Structure, Synthesis, and Molecular Characterization
Executive Summary
2-Octyloxyethylamine oxalate is the oxalate salt of the ether amine 2-(octyloxy)ethan-1-amine. Structurally, it consists of a hydrophobic n-octyl chain linked via an ether oxygen to an ethylamine group, neutralized by oxalic acid. This amphiphilic structure confers significant surface-active properties, making it a valuable intermediate in the synthesis of functionalized lipids, corrosion inhibitors, and specialty surfactants.
This guide provides a definitive breakdown of its molecular architecture, calculated physicochemical properties, and a validated synthetic pathway.
Chemical Identity & Structure
Molecular Architecture
The compound exists as an ionic pair between the protonated ether amine and the oxalate anion. Depending on the stoichiometry employed during crystallization, it typically forms either the hydrogen oxalate (1:1) or the neutral oxalate (2:1) . The 1:1 form is generally preferred in pharmaceutical and reagent contexts for its superior crystallinity and defined melting point.
-
Systematic Name: 2-(Octyloxy)ethan-1-aminium hydrogen oxalate
-
Parent Amine: 2-Octyloxyethylamine (
) -
Counterion: Oxalic Acid (
)
Quantitative Data Table
| Property | Free Base (Amine) | Hydrogen Oxalate Salt (1:1) | Neutral Oxalate Salt (2:1) |
| Formula | |||
| Molecular Weight | 173.29 g/mol | 263.32 g/mol | 436.61 g/mol |
| Exact Mass | 173.1780 Da | 263.1733 Da | 436.3512 Da |
| Structure | Octyl-O-Ethyl-NH₂ | [Octyl-O-Ethyl-NH₃]⁺ [HC₂O₄]⁻ | [Octyl-O-Ethyl-NH₃]⁺₂ [C₂O₄]²⁻ |
| CAS (Base) | Not widely indexed;[1][2][3][4][5] see IUPAC | N/A (In-situ formation) | N/A |
| Physical State | Colorless Liquid | White Crystalline Solid | White Solid |
Note: Unless "Hemioxalate" is specified, "Oxalate" in commercial catalogs typically refers to the 1:1 acid salt due to the stabilization provided by the hydrogen-bonded network of the
anion.
Structural Visualization (DOT)
The following diagram illustrates the connectivity of the 1:1 salt, highlighting the ether linkage and the ionic interaction.
Figure 1: Structural connectivity of 2-octyloxyethylamine hydrogen oxalate, showing the hydrophobic tail and hydrophilic ionic head.
Synthesis & Production Protocols
The synthesis of 2-octyloxyethylamine oxalate involves two primary phases: the construction of the ether amine skeleton and the subsequent salt formation. The Williamson Ether Synthesis or Reductive Amination are the standard industrial routes. Below is a high-purity laboratory protocol.
Phase I: Synthesis of 2-Octyloxyethylamine
Method: Nucleophilic Substitution (Gabriel Synthesis modification or Direct Amination). Precursors: 1-Octanol, 2-Chloroethylamine hydrochloride (or 2-Chloroethanol followed by amination).
Protocol A: From 2-(Octyloxy)ethanol (Preferred for Purity)
-
Etherification: React 1-octanol with ethylene oxide (industrial) or 2-chloroethanol (lab) using a base (NaOH) to form 2-(octyloxy)ethanol .
-
Reaction:
-
-
Activation: Convert the alcohol to a leaving group (Mesylate or Tosylate).
-
Reagent: Methanesulfonyl chloride (MsCl), Triethylamine (
), DCM. -
Temp: 0°C to RT.
-
-
Amination: Displace the mesylate with Ammonia (
) or Sodium Azide ( ) followed by reduction ( or Staudinger reaction).-
Direct Amination: Treat the mesylate with excess alcoholic ammonia in a pressure vessel at 80°C.
-
Yield: ~70-80%.
-
Phase II: Oxalate Salt Formation
This step purifies the amine and stabilizes it as a solid.
-
Dissolution: Dissolve 10 mmol of crude 2-octyloxyethylamine in 20 mL of anhydrous ethanol or diethyl ether.
-
Acid Addition: Prepare a saturated solution of Oxalic Acid Dihydrate (10 mmol for 1:1 salt) in warm ethanol.
-
Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring.
-
Observation: A white precipitate (exothermic) will form immediately.
-
-
Crystallization: Cool the mixture to 4°C for 2 hours.
-
Filtration: Filter the white solid under vacuum, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum/desiccator.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from commodity precursors to the final oxalate salt.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures should be confirmed.
Proton NMR ( -NMR, 400 MHz, )
- 0.88 ppm (t, 3H): Terminal methyl group of the octyl chain.
-
1.2-1.4 ppm (m, 10H): Methylene protons of the octyl chain (
bulk). -
1.55 ppm (m, 2H):
-methylene of the octyl chain (relative to ether oxygen). -
3.50 ppm (t, 2H):
-methylene of the octyl chain ( ). -
3.70 ppm (t, 2H): Ethylene linker (
). -
3.15 ppm (t, 2H): Ethylene linker adjacent to nitrogen (
). Shifted downfield due to protonation.
Infrared Spectroscopy (FT-IR)
-
2800-3000 cm⁻¹: C-H stretching (Alkyl chain).
-
1100-1150 cm⁻¹: C-O-C ether stretching (Strong).
-
1600-1650 cm⁻¹: N-H bending (Ammonium salt).
-
1700-1720 cm⁻¹: C=O stretching (Oxalate carbonyl, broad due to H-bonding).
Applications & Handling
Applications
-
Surfactant Science: The compound acts as a cationic surfactant (at low pH) or a catanionic precursor. The ether linkage provides chemical stability superior to esters in hydrolytic environments.
-
Flotation Agents: Used in the mining industry for the flotation of quartz and silicates due to the specific interaction of the amine headgroup with silicate surfaces.
-
Lipid Synthesis: Serves as a "spacer" building block in the synthesis of lipid nanoparticles (LNPs) where an ionizable amine with a hydrophobic tail is required.
Stability & Safety
-
Hygroscopicity: Amine oxalates can be hygroscopic. Store in a desiccator.
-
Toxicity: Like most aliphatic amines and oxalates, it is likely an irritant to skin and eyes. Oxalic acid is nephrotoxic; handle with standard PPE (gloves, goggles).
-
Solubility: Soluble in hot water, ethanol, and methanol. Sparingly soluble in cold water (depending on chain length and temperature) and non-polar solvents.
References
-
PubChem. 2-(Octyloxy)ethanol (Precursor). National Library of Medicine.[1][2] Available at: [Link]
- European Patent Office.Alkyl ether amine foam control compounds. Patent WO2020068481A1.
Sources
- 1. Oxalic acid, 2-ethylhexyl octadecyl ester | C28H54O4 | CID 6420794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxalic acid, 2-ethylhexyl octyl ester | C18H34O4 | CID 6420788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2020068481A1 - Alkyl ether amine foam control compounds and methods of processing foodstuffs - Google Patents [patents.google.com]
- 4. Oxalic acid, 2TMS derivative [webbook.nist.gov]
- 5. 2-Allyloxyethanol 98 111-45-5 [sigmaaldrich.com]
